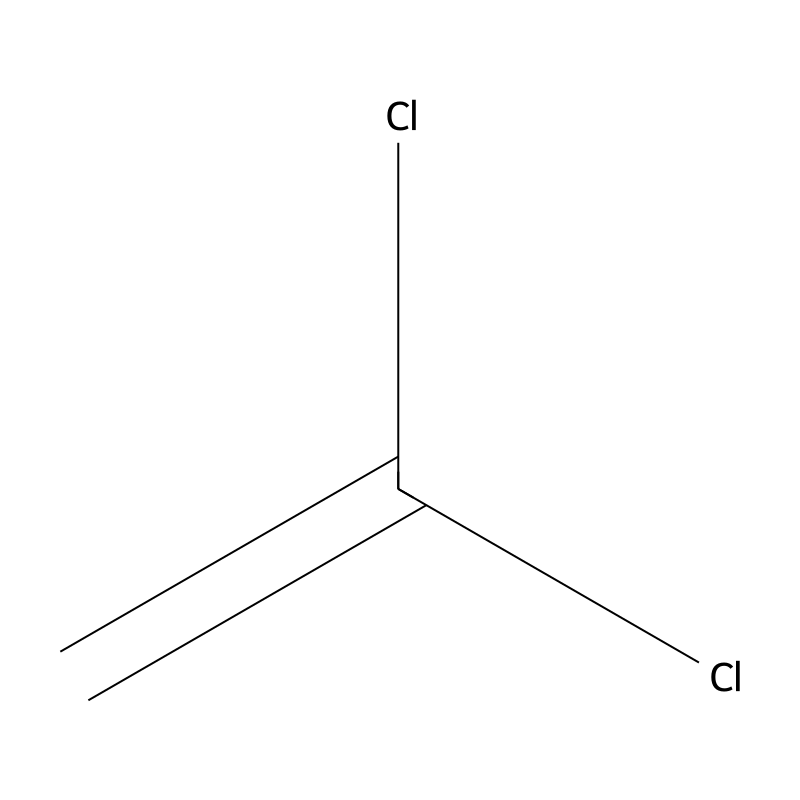

Vinylidene chloride

C2H2Cl2

H2C=CCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H2Cl2

H2C=CCl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2,420 mg/L at 25 °C

Insoluble in water

0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure)

In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C

Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform.

Solubility in water, g/100ml at 25 °C: 0.25 (very poor)

0.04%

Synonyms

Canonical SMILES

Materials Science: Thermally Expandable Microspheres

Methods: The microspheres are synthesized through in situ suspension copolymerization of vinylidene chloride with other monomers in the presence of a paraffin blowing agent .

Chemical Engineering: Surface Characterization

Methods: The surface free energy and acid-base parameters of the polymer are analyzed to determine its interaction with other substances .

Environmental Science: Barrier Coatings

Methods: Copolymers with vinyl chloride or methyl acrylate are used in solvent-based or latex barrier coatings applied to cellophane, paperboard, and food containers .

Biomedical Applications: Medical Device Manufacturing

Summary: In the biomedical field, vinylidene chloride copolymers are utilized for their biocompatibility and stability in manufacturing medical devices .

Methods: The copolymers are processed into forms suitable for medical applications, such as flexible tubing, blood bags, and other devices .

Results: The use of these materials in medical devices ensures safety, durability, and performance in clinical settings .

Industrial Applications: Food Packaging

Summary: Vinylidene chloride copolymers are extensively used in the industrial sector for food packaging due to their excellent barrier properties .

Methods: The copolymers are formed into films and coatings that are applied to food packaging materials .

Results: The application of these copolymers in food packaging significantly reduces the permeability to oxygen and moisture, preserving the quality of food products .

Polymer Science: Cling Wrap Production

Summary: In polymer science, vinylidene chloride is polymerized to form polyvinylidene chloride, which is used to produce cling wrap and other packaging materials .

Methods: The polymerization process involves the reaction of vinylidene chloride monomers to form long-chain molecules that are then processed into thin films .

Results: The resulting cling wrap has exceptional barrier properties against moisture and gases, making it ideal for preserving food freshness .

Household Products: Cleaning and Utility Items

Summary: Vinylidene chloride polymers are used in household products such as

Methods: These items are manufactured by processing the polymer into films or fibers, which are then fabricated into the final products .

Results: The use of vinylidene chloride in these products offers durability and resistance to chemicals and moisture, enhancing their utility and lifespan .

Industrial Textiles: Artificial Turf and Protective Gear

Summary: Industrially, vinylidene chloride is utilized in the production of

Methods: The compound is polymerized and then formed into yarns or fabrics, which are used in various industrial applications .

Results: Products like artificial turf benefit from the polymer’s resistance to wear and weathering, while protective gear gains enhanced chemical resistance .

Consumer Goods: Doll Hair and Stuffed Animals

Summary: Vinylidene chloride is also used in consumer goods such as

Methods: The polymer is extruded into fine strands for doll hair or spun into plush fibers for stuffed animals .

Results: The resulting products are soft to the touch yet durable and resistant to degradation, making them safe and long-lasting for consumers .

Pyrotechnics: Safety and Performance Enhancement

Summary: In pyrotechnics, vinylidene chloride polymers are used to improve safety and performance .

Methods: The polymers are incorporated into pyrotechnic compositions to control burn rates and reduce sensitivity to moisture .

Results: This application leads to more reliable and safer pyrotechnic devices, with consistent performance across varying environmental conditions .

Footwear: Shoe Insoles and Components

Summary: Vinylidene chloride is used in the footwear industry, particularly in

Methods: The polymer is molded or cut into shapes that fit within shoes, providing cushioning and support .

Results: Shoe insoles made from vinylidene chloride offer comfort, moisture resistance, and a longer lifespan for the footwear .

Packaging: Multilayer Barrier Films

Summary: Vinylidene chloride is used with other polymers in

Methods: These films are created by co-extrusion or lamination processes that combine vinylidene chloride with other materials .

Results: The multilayer films exhibit superior barrier properties, protecting the contents from moisture, oxygen, and other environmental factors .

Semiconductor Industry: High Purity Silicon Dioxide Films

Methods: The process involves chemical vapor deposition, where vinylidene chloride is introduced into a reaction chamber with silicon wafers at high temperatures .

Results: The outcome is a uniform and high-quality SiO2 layer on the silicon wafer, which is crucial for the performance and reliability of semiconductor devices .

Solvent Production: Methylchloroform

Summary: It serves as a starting material for producing methylchloroform (1,1,1-trichloroethane), a solvent used in cleaning electrical machinery .

Methods: The production involves a chemical reaction where vinylidene chloride is processed to form methylchloroform .

Results: Methylchloroform is valued for its effectiveness in degreasing and cleaning electrical components without leaving residue .

Food Packaging: Cling Wrap

Summary: Historically, vinylidene chloride was polymerized to form polyvinylidene chloride, used in the original cling wrap for food packaging .

Methods: The cling wrap was made by extruding the polymer into thin films .

Results: Although this application has been phased out due to environmental concerns, it showcased the excellent barrier properties of vinylidene chloride against moisture and gases .

Coatings: Water-Based Coatings for Plastics

Summary: Vinylidene chloride is applied as a water-based coating to enhance the barrier properties of films made from other plastics .

Methods: This application involves coating biaxially-oriented polypropylene (BOPP) and polyethylene terephthalate (PET) films with a layer of vinylidene chloride .

Results: The coated films exhibit improved resistance to water, oxygen, and aromas, making them suitable for packaging applications .

Fiber Production: Saran Fiber

Summary: Vinylidene chloride is used to produce Saran fiber, which comes in various forms like monofilament, multifilament-twist, and staple fiber .

Methods: The fibers are produced through extrusion and spinning processes .

Results: Saran fibers are known for their chemical resistance, low moisture regain, and resistance to mold, bacteria, and insects .

Environmental Concerns: Phase-Out of Certain Applications

Summary: Due to environmental concerns, particularly the chlorine content, some applications of vinylidene chloride such as in cling wrap have been discontinued .

Methods: The phase-out involved transitioning to alternative materials like low-density polyethylene .

Results: This change reflects the industry’s response to health and environmental concerns associated with chlorinated compounds .

Vinylidene chloride, also known as 1,1-dichloroethylene, is an organochloride with the molecular formula CHCl. It appears as a colorless, dense liquid that has a sharp odor and is classified as a volatile organic compound. This compound is poorly soluble in water but soluble in organic solvents, making it useful in various industrial applications. Vinylidene chloride is primarily known for its role as a monomer in the production of polyvinylidene chloride, a polymer widely used in packaging materials like cling film .

Vinylidene chloride is a hazardous compound due to its:

- Flammability: It's a flammable liquid that can readily ignite and generate toxic fumes [].

- Reactivity: It forms explosive peroxides upon contact with air, requiring careful handling and storage [].

- Toxicity: While specific toxicity data is omitted for safety reasons, research suggests potential health risks upon inhalation or exposure [].

The biological activity of vinylidene chloride primarily affects the central nervous system. High concentrations can lead to symptoms such as sedation, inebriation, convulsions, and even unconsciousness. The International Agency for Research on Cancer has classified vinylidene chloride as possibly carcinogenic to humans (Group 2B), and it is considered a potential occupational carcinogen by the National Institute for Occupational Safety and Health .

Vinylidene chloride has several important applications:

- Polyvinylidene Chloride Production: It serves as a key monomer for producing polyvinylidene chloride, which is used in food packaging materials due to its excellent barrier properties against moisture and gases .

- Solvent Production: Vinylidene chloride is also utilized in producing methylchloroform (1,1,1-trichloroethane), a solvent used for cleaning electrical machinery .

- Comonomer: It acts as a comonomer in the polymerization of other compounds such as vinyl chloride and acrylonitrile .

Research indicates that vinylidene chloride interacts with biological systems primarily through metabolic pathways. Upon exposure, it undergoes rapid biotransformation via cytochrome P450-dependent monooxygenases to form reactive metabolites that can bind to cellular macromolecules such as proteins and nucleic acids. These interactions may contribute to its toxicological effects .

Additionally, studies have shown that vinylidene chloride can react with glutathione in the body, forming conjugates that may impact cellular function and contribute to its toxicity .

Several compounds share structural similarities with vinylidene chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Vinyl Chloride | CHCl | A precursor to polyvinyl chloride; less toxic than vinylidene chloride. |

| 1,1-Dichloroethane | CHCl | Used as a solvent; lower volatility compared to vinylidene chloride. |

| Trichloroethylene | CCl | A common solvent; more stable but more toxic than vinylidene chloride. |

| Perchloroethylene | CCl | Used in dry cleaning; less reactive but poses significant health risks. |

Vinylidene chloride stands out due to its high reactivity and propensity for polymerization under ambient conditions. Its applications in food packaging and industrial processes further distinguish it from similar compounds that may not share these specific uses or properties .

Physical Description

Liquid

Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH]

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.

Color/Form

Colorless liquid or gas (above 89 degrees F)

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

31.6 °C

32 °C

89.1 °F

89 °F

Flash Point

14 °F

-19 °C (-2 °F) - closed cup

0 °F (open cup)

-19 °F (-28 °C) - closed cup

-19 °C (Closed cup), -15 °C (Open cup)

-17 °C (Closed cup)

-25 °C c.c.

-2 °F

Heavy Atom Count

Vapor Density

3.25 (Air = 1)

Relative vapor density (air = 1): 3.3

3.25

Density

1.2129 at 20 °C/4 °C

Liquid density at 0 °C: 1.2517 g/cu m

Relative density (water = 1): 1.2

1.21

LogP

log Kow = 2.13

2.41

Odor

Odor Threshold

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/.

Melting Point

-122.5 °C

Latent heat of fusion: 6.51 kJ/mol at melting point

-122 °C

-188.5 °F

-189 °F

UNII

Related CAS

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Vapor Pressure

600.0 [mmHg]

600 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 66.5

500 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride.

Commercial product contains small proportion of inhibitor.

Other CAS

9002-85-1

Absorption Distribution and Excretion

The objective of this investigation was to elucidate the effects of route of exposure and oral dosage regimen on the toxicokinetics (TK) of 1,1-dichloroethylene (DCE). Fasted male Sprague-Dawley rats that inhaled 100 or 300 ppm for 2 hr absorbed total systemic doses of (10 or 30 mg/kg DCE, respectively. Other groups of rats received 10 or 30 mg/kg DCE by intravenous injection, bolus gavage (by mouth), or gastric infusion (g.i.) over a 2-hr period. Serial microblood samples were taken from the cannulated, unanesthetized animals and analyzed for DCE content by gas chromatography to obtain concentration versus time profiles. Inhalation resulted in substantially higher peak blood concentrations and area under blood-concentration time curves (AUC(0)(2)) than did gastric infusion of the same dose over the same time frame at each dosage level, although inhalation (AUC(0)(infinity)) values were only modestly higher. Urinary N-acetyl-beta-D-glucosaminidase (NAG) and gamma-glutamyltranspeptidase (GGT) activities were monitored as indices of kidney injury in the high-dose groups. NAG and GGT excretion were much more pronounced after inhalation than gastric infusion. Administration of DCE by gavage also produced much higher Cmax and AUC(0)(2) values than did 2-hr g.i., although AUC(0)(infinity) values were not very different. The 30 mg/kg bolus dose produced marked elevation in serum sorbitol dehydrogenase, an index of hepatocellular injury. Administration of this dose by inhalation and gastric infusion was only marginally hepatotoxic. These findings demonstrate the TK and target organ toxicity of DCE vary substantially between different exposure routes, as well as dosage regimens, making direct extrapolations untenable in health risk assessments.

As dose level of radioactive vinylidene chloride is incr in rats from 1-50 mg/kg body wt orally, or from 40-800 mg/cu m (10-200 ppm) by inhalation, the metabolic pathway becomes saturated, so that smaller percentage of dose admin is metabolized & more is eliminated via lung as vinylidene chloride. With the 1 mg/kg body wt oral dose & the 10 ppm inhalation dose, there was no difference in elimination by fed versus fasted rats. At 50 mg/kg body wt orally or 200 ppm by inhalation, there was significant incr in excretion of vinylidene chloride via lung & decr in urinary excretion of radioactivity in fed versus fasted rats. The main excretory route for (14)C-vinylidene chloride after intragastric, iv, or ip admin to rats is pulmonary: both unchanged vinylidene chloride & related carbon dioxide are excreted by that route; other VDC metabolites are eliminated via kidneys.

/In rats/ seventy-two hr after dose of 0.5, 5.0 and 50.0 mg/kg, 1.26, 9.70, 16.47% respectively, are exhaled as unchanged vinylidene chloride, and 13.64, 11.35, 6.13% as (14)C-carbon dioxide. Main pathway of elimination is through renal excretion with 43.55, 53.88, 42.11% of the admin radioactivity. Through the biliary system, 15.74, 14.54, 7.65% of the activity are eliminated.

For more Absorption, Distribution and Excretion (Complete) data for 1,1-Dichloroethylene (17 total), please visit the HSDB record page.

Metabolism Metabolites

The proposed metabolic pathways for 1,1-DCE ... were determined from experimental studies in laboratory animals. It is not known whether the metabolism of 1,1-DCE is the same in humans, although in vitro microsomal preparations from human liver and lung form the same initial products ... . Oxidation of 1,1-DCE by CYP2E1 should produce three metabolites: DCE epoxide, 2-chloroacetyl chloride, and 2,2-dichloroacetaldehyde. All of these metabolites react with glutathione (GSH) and/or water. In the kidney, further metabolism of S-(2,2-dichloro-1- hydroxy)ethylglutathione could form another toxic compound, dicholorothioketene. The GSH conjugates formed are catabolized in the kidney to a variety of urinary excretion products. The epoxide, and perhaps to a lesser extent the chloroacetaldehyde, are believed to be associated with the tissue reactivity and toxic effects in tissues that ensue after significant depletion of GSH. The primary metabolites of 1,1-DCE formed in rat hepatic microsomal incubations are DCE epoxide, 2,2-dichloroacetaldehyde, and 2-chloroacetyl chloride ... . These metabolites were also identified from mouse microsomal incubations ... . All these electrophilic metabolites undergo secondary reactions, including oxidation, conjugation with GSH, and hydrolysis. The major products formed are GSH conjugates, 2-(S-glutathionyl)acetyl glutathione, and 2-S-glutathionyl acetate, which are believed to be derived from the DCE epoxide. S-(2,2-Dichloro-1-hydroxy ethyl glutathione, the GSH conjugate formed from reaction of GSH with 2,2- dichloroacetaldehyde, was not observed in rat liver microsomal incubations containing GSH ... . The acetal, together with chloroacetic acid and S-(2-chloroacetyl)- glutathione - the hydrolysis and GSH-conjugated products of 2-chloroacetyl chloride, respectively - was detected at levels much lower than those for the DCE epoxide-derived conjugates.

In human liver and lung microsomal incubations, the DCE epoxide-derived GSH conjugates ...were the major metabolites detected ... . 2,2-Dichloroacetaldehyde was detected at low levels. Liver microsomes from three out of five human samples metabolized 1,1-DCE to the epoxide-derived GSH conjugates at levels that were 2.5- to 3-fold higher than in mouse liver microsomes, based on milligrams of microsomal protein. These GSH conjugates were also the major products formed in lung microsomes from eight human samples; only low levels of 2,2-dichloroacetaldehyde were formed. The mean level in lung microsomes from humans was about 50% of the amount formed in lung microsomes from mice. In both animal and human tissues, cytochrome P450 CYP2E1 catalyzes the formation of the DCE epoxide.

The primary metabolites of 1,1-dichloroethylene (DCE) formed in lung and liver microsomal incubations have been identified as DCE-epoxide, 2,2-dichloroacetaldehyde and 2-chloroacetyl chloride. All are electrophilic metabolites that form secondary reactions including conjugation with GSH. Results ... indicated that the DCE-epoxide is the major metabolite forming conjugates with GSH, and this reaction is likely responsible for the depletion of GSH observed in vivo. /These/ findings support the premise that, following depletion of intracellular GSH, metabolites of DCE including the DCE-epoxide bind to cellular proteins, a process which leads to cell damage and suggests that conjugation with the thiol nucleophile represents a-detoxification mechanism.

For more Metabolism/Metabolites (Complete) data for 1,1-Dichloroethylene (19 total), please visit the HSDB record page.

1,1-Dichloroethene is absorbed via oral, inhalation, and dermal routes. It is rapidly distributed in the body, mainly to the liver and kidneys. Hepatic microsomal cytochrome P-450 enzymes metabolize 1,1-dichloroethene into its toxic metabolites, which include epoxides, acyl chlorides, and halogenated aldehydes. The main metabolites are believed to be 2,2-dichloroacetaldehyde and 2-chloroacetyl chloride. These are later detoxified by hydroxylation and conjugation with glutathione. Excretion of 1,1-dichloroethene metabolites occurs primarily in the urine and exhaled air. (L185)

Wikipedia

Biological Half Life

... Four dosage-levels of 1,1-dichloroethylene (1,1-DCE) (10, 25, 50, and 100 mg/kg BW) in 50% aqueous polyethylene glycol 400 were given iv and po to fasted and nonfasted male Sprague-Dawley rats. Serial blood samples were taken from the tail artery of the lightly etherized animals for up to 490 min after dosing. ... There was no difference between nonfasted and fasted iv rats in biological half-life (t1/2). ... t1/2 did show increases with increasing dose in these animals. ... The t1/2 of 1,1-DCE in orally dosed rats was somewhat longer than in their iv counterparts. The t1/2 values for nonfasted, orally dosed rats were longer than for their fasted counterparts, suggesting delayed absorption due to the presence of food in the G.I. tract. ... In male Sprague-Dawley rats, the t1/2 (after dose of 10 to 100 mg/kg) was 46-55 min after iv admin in fasted rats, 62-69 min after oral admin in fasted rats, 42-63 min after iv admin in nonfasted rats, and 78-138 min after oral admin in nonfasted rats.

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Preparation from ethylene chloride: Reilly, United States of America patent 2140548 (1938 to Dow); by dechlorination of 1,1,2-trichloroethane: Conrad, Gould, United States of America patent 2989570 (1961 to Ethyl Corp).

General Manufacturing Information

Ethene, 1,1-dichloro-: ACTIVE

Ethene, 1,1-dichloro-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Vinylidene chloride is less stable than most other chloroethylenes because it is very susceptible to both oxidation and polymerization. To avoid these reactions, oxygen scavengers, such as amino and sulfur compounds or phenol derivatives must be added as stabilizers

The monomethyl ether of hydroquinone is added to commercial grades of vinylidene chloride as an inhibitor.

Analytic Laboratory Methods

Method: OSHA 19; Procedure: gas chromatography using an flame ionization detector; Analyte: vinylidine chloride; Matrix: air; Detection Limit: 0.05 ppm (0.2 mg/cu m).

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.

Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,1-dichloroethylene; Matrix: municipal and industrial discharges; Detection Limit: 0.13 ug/L.

For more Analytic Laboratory Methods (Complete) data for 1,1-Dichloroethylene (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Vinylidene chloride must be stored in tanks that have nickel, baked phenolic, or glass linings.

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. High concentrations cause a deficiency of oxygen with the risk of unconsciousness or death. Check that oxygen content is at least 19% before entering storage or spill area. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. ... Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not present. Vinylidene chloride must be stored to avoid contact with oxidizers, such as perchlorates, peroxides, permanganates, chlorates, and nitrates, and strong acids, such as hydrochloric, sulfuric, and nitric, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from sources of heat. Protect storage containers from physical damage. Sources of ignition, such as smoking and open flames, are prohibited where vinylidene chloride is handled, used, stored. Metal containers involving the transfer of 5 gallons or more of vinylidene chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinylidene chloride. Wherever vinylidene chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.

Store in a cool, dry, well-ventilated location. Do not store in aluminum. Separate from air, light, heat, strong oxidizing materials. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Interactions

To determine if L-2-oxothiazolidine-4-carboxylate protects rats from the hepatoxicity of 1,1-dichloroethylene, fasted male Sprague-Dawley-rats were treated with 10 mm/kg of L-2-oxothiazolidine-4-carboxylate sc, or an equivalent amount of saline, 1 hour prior to the peritoneal administration of 50 mg/kg 1,1-dichloroethylene. Serum alanine-aminotransferase was used to monitor onset, peak, and extent of liver damage. L-2-oxothiazolidine-4- carboxylate pretreated rats showed consistently lower serum alanine- aminotransferase activities 2 to 24 hr after 1,1-dichloroethylene. Alanine-aminotransferase activities in L-2-oxothiazolidine-4-carboxylate pretreated rats exceeded control levels at about 4 hr after 1,1-dichloroethylene treatment compared to only 2 hr in the saline pretreated group. Peak alanine-aminotransferase values were approximately ten fold lower in the L-2-oxothiazolidine-4-carboxylate treated animals indicating a protective effect of L-2-oxothiazolidine-4-carboxylate on 1,1-dichloroethylene hepatotoxicity. This protection was associated with about 50% less total, acid soluble and acid precipitable 1,1-dichloroethylene in serum, 30% less in urine and at 24 hr 30 to 68% less covalently bound in the liver, kidney and lung. Peak liver injury correlated well with the amount of 1,1-dichloroethylene in serum at early times and with the amount covalently bound to liver at 24 hr. There was only a poor correlation with 1,1-dichloroethylene in the urine. Fasted rats demonstrated a persistent loss of hepatic cytochrome p450 at 3 and 6 hr whereas their hepatic and renal reduced glutathione contents were transiently diminished at 3 hr. The L-2-oxothiazolidine-4-carboxylate induced loss of hepatic cytochrome p450 which converted 1,1-dichloroethylene to reactive intermediates, contributed to the apparent decrease in toxin metabolism and therefore to the L-2-oxothiazolidine-4-carboxylate protection against 1,1-dichloroethylene induced liver injury.

Pretreatment of rodents with diethyldithiocarbamate, carbon disulfide, ... thiram or disulfiram resulted in different degrees of protection against the acute toxicity of vinylidene chloride.

The inhibitor of mixed-function oxidase, SKF-525A, had no effect on mortality in immature rats (80-100 g), but markedly exacerbated 1,1-dichloroethylene toxicity in rats weighing 260-270 g. Pretreatment with 3-aminotriazole or carbon tetrachloride protected fasted, male rats of all sizes tested from lethal effects of doses of 1,1-dichloroethylene below 700 mg/kg.

For more Interactions (Complete) data for 1,1-Dichloroethylene (23 total), please visit the HSDB record page.

Stability Shelf Life

It forms explosive peroxides upon exposure to air.